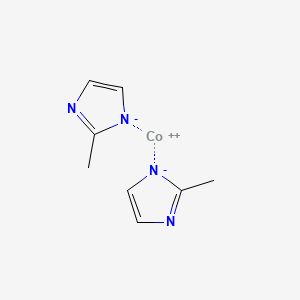

Cobalt-methylimidazolate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H10CoN4 |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

cobalt(2+);2-methylimidazol-3-ide |

InChI |

InChI=1S/2C4H5N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3;/q2*-1;+2 |

InChI Key |

KRQKZTCYIWEUIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Co+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cobalt Methylimidazolate Architectures

Conventional Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal syntheses are widely employed methods for producing highly crystalline ZIF-67. researchgate.netanalis.com.my These techniques involve the reaction of a cobalt salt and 2-methylimidazole (B133640) in a sealed vessel under elevated temperatures and autogenous pressure. analis.com.my The solvent plays a critical role in these processes, influencing the solubility of reactants and the reaction temperature. analis.com.mysci-hub.se

Solvent System Variations and Their Mechanistic Impact

The choice of solvent significantly affects the synthesis of cobalt-methylimidazolate frameworks. researchgate.net Solvents such as methanol (B129727), ethanol, and N,N-dimethylformamide (DMF) are commonly used. analis.com.myresearchgate.net The polarity, viscosity, and solubility characteristics of the solvent influence the nucleation and growth of ZIF-67 crystals. researchgate.netmdpi.com For instance, using methanol as a solvent can lead to the rapid nucleation of highly crystalline ZIF-67 particles due to its high polarity and low viscosity, which facilitates the deprotonation of 2-methylimidazole and high diffusivity of the cobalt ions and deprotonated ligands. mdpi.com In contrast, solvents with lower polarity and higher viscosity, like isopropanol, may not facilitate ZIF-67 formation under similar conditions. mdpi.com The solvent can also act as a template, influencing the final structure of the cobalt imidazolate polymer. acs.org

The type of cobalt salt used, such as cobalt nitrate (B79036), cobalt chloride, cobalt sulfate (B86663), or cobalt acetate (B1210297), also plays a role in the resulting particle size and morphology. researchgate.netiaea.org Studies have shown that different cobalt sources can lead to variations in crystal size and shape, from small, agglomerated crystals to large, well-defined rhombic dodecahedrons. researchgate.netiaea.org

Temperature and Pressure Influence on Crystallization Processes

Temperature and pressure are key parameters in solvothermal and hydrothermal synthesis, directly impacting the crystallization of cobalt-methylimidazolate frameworks. analis.com.my Elevated temperatures, typically ranging from 80 to 250°C, increase the solubility of the precursors and provide the necessary energy for the formation of a crystalline structure. eeer.org The pressure within the sealed reaction vessel, which is generated autogenously, also plays a crucial role in the crystallization process. analis.com.my

Hydrothermal conditions, specifically at elevated temperatures like 120°C, tend to produce ZIF-67 crystals with more uniform size and regular morphology compared to room temperature synthesis. researchgate.netiaea.org The reaction time is another critical factor, with longer durations often leading to more well-defined and larger crystals. researchgate.net Systematic studies have investigated the influence of various synthesis parameters, including temperature, modulator concentration, and mixing sequence, to gain better control over the final product's characteristics. acs.orgacs.org

Room-Temperature and Aqueous Synthesis Pathways

In an effort to develop more environmentally friendly and cost-effective methods, significant research has focused on room-temperature and aqueous synthesis of cobalt-methylimidazolate. These approaches avoid the need for high temperatures and organic solvents. rsc.orgrsc.org

Rapid synthesis of ZIF-67 has been achieved in aqueous solutions at room temperature within minutes. rsc.orgrsc.org These methods often utilize a deprotonating agent, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521), to facilitate the reaction between the cobalt salt and 2-methylimidazole. rsc.orgrsc.org The ligand itself can also act as a structure-directing agent, negating the need for organic solvents. researchgate.net The molar ratio of the reactants, particularly the Hmim/Co ratio, is a critical factor in determining the final product, with different ratios leading to either the leaf-like ZIF-L-Co or the dodecahedral ZIF-67. bohrium.com Interestingly, ZIF-L-Co can act as a transient phase that transforms into the more stable ZIF-67 over time. bohrium.com

The choice of cobalt precursor also influences the outcome in aqueous synthesis, with different salts yielding crystals of varying sizes and morphologies. researchgate.netiaea.org For example, using cobalt nitrate might result in small, agglomerated crystals, while cobalt sulfate and acetate can produce larger rhombic dodecahedral structures. researchgate.netiaea.org

Mechanochemical Synthesis Techniques and Their Advantages

Mechanochemical synthesis has emerged as a green and efficient alternative for producing cobalt-methylimidazolate frameworks. eeer.orgrsc.org This solvent-free or low-solvent method involves the grinding or milling of solid reactants, such as a cobalt salt and 2-methylimidazole, to induce a chemical reaction. researchgate.netmdpi.comresearchgate.net

The primary advantages of mechanochemical synthesis include:

Reduced Solvent Use: It significantly minimizes or eliminates the need for organic solvents, making it a more environmentally friendly process. sci-hub.sersc.org

Shorter Reaction Times: Reactions can often be completed in minutes to a few hours, a significant reduction compared to the hours or days required for solvothermal methods. rsc.orgbeilstein-journals.org

Simplicity and Scalability: The process is relatively simple to perform and has the potential for large-scale production. eeer.orgresearchgate.net

High Yield and Purity: Mechanochemical methods can produce highly crystalline MOFs with good yields. eeer.orgresearchgate.net

Different mechanochemical techniques exist, such as neat grinding (without any solvent) and liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction. researchgate.net For instance, ZIF-67 has been synthesized by ball milling cobalt nitrate hexahydrate and 2-methylimidazole for a short duration. mdpi.comresearchgate.net A novel air-flow impacting (AFI) method has also been reported for the continuous and large-scale synthesis of ZIF-67. frontiersin.org

Template-Assisted Synthesis Strategies and Morphology Control

Template-assisted synthesis provides a powerful method for controlling the size, shape, and hierarchical structure of cobalt-methylimidazolate materials. rsc.org This approach utilizes a pre-existing template to direct the growth of the ZIF-67 framework.

One common strategy involves the use of hard templates, such as track-etched polycarbonate membranes. nih.gov By performing the synthesis at the interface of two immiscible liquids (e.g., oil and water) with the template in between, it is possible to create one-dimensional ZIF-67 nanostructures like nanowires and nanorods with precisely controlled diameters. nih.gov The dimensions of these nanostructures are dictated by the pore sizes of the template membrane. nih.gov

Self-templating is another elegant approach where the initial ZIF-67 crystal itself acts as a template for further structural evolution. rsc.org For example, core-shell, yolk-shell, or hollow ZIF-67 structures can be synthesized by carefully controlling the reaction time and conditions, leading to the partial etching and reconstruction of the initial ZIF-67 nanocrystals. rsc.org Other materials like graphene oxide can also be used as templates to create meso- and macroporous ZIF-67 architectures.

In-Situ Growth and Thin Film Deposition Methodologies on Substrates

The fabrication of cobalt-methylimidazolate thin films on various substrates is crucial for their integration into devices for applications like sensors, membranes, and electronics. mdpi.comustc.edu.cn Several methodologies have been developed for this purpose.

In-situ growth involves the direct formation of ZIF-67 on a substrate. acs.org This can be achieved by immersing the substrate in a precursor solution and allowing the ZIF-67 crystals to nucleate and grow on its surface. acs.org For instance, ZIF-67 has been grown in-situ on carbon cloth by immersing the cloth in an aqueous solution of cobalt nitrate and 2-methylimidazole at room temperature. acs.org

Electrophoretic deposition (EPD) is another technique used to form uniform ZIF-67 thin films. acs.orgnih.gov In this method, pre-synthesized ZIF-67 particles are dispersed in a solvent and subjected to an electric field, causing them to migrate and deposit onto a conductive substrate. acs.orgnih.gov The thickness of the film can be controlled by adjusting the applied voltage and deposition time. acs.orgnih.gov

Chemical vapor deposition (CVD) offers a gas-phase route to deposit ZIF-67 thin films. mdpi.comresearchgate.net In this process, volatile precursors of the metal and organic linker are introduced into a reaction chamber where they react on the substrate surface to form a thin film. mdpi.comresearchgate.net A variation of this is a steam-assisted CVD method for synthesizing highly crystalline ZIF-67 membranes. mdpi.com Another approach involves the conversion of a pre-deposited metal oxide film (e.g., CoOx) into ZIF-67 by exposing it to the vapor of the organic linker. nih.gov

Spray-coating has been demonstrated as a facile and scalable method for depositing continuous and uniform ZIF-67 films over large areas. ustc.edu.cnresearchgate.net This technique utilizes a colloidal solution of amorphous MOF nanoparticles as a precursor, which is then converted to a crystalline film through low-temperature heating. ustc.edu.cn This method allows for deposition on a wide variety of substrates, including flexible ones. ustc.edu.cnresearchgate.net

Factors Governing Crystal Morphology, Size, and Porosity

The precise control over the crystalline features of cobalt-methylimidazolate frameworks, most notably Zeolitic Imidazolate Framework-67 (ZIF-67), is paramount for tailoring their performance in various applications. The morphology, crystal size, and porosity of these materials are intricately linked to several key synthesis parameters.

The choice of the cobalt salt precursor plays a determinative role in the resulting crystal size and morphology of cobalt-methylimidazolate frameworks. iaea.orgnih.gov The reactivity of the cobalt salt directly influences the nucleation and growth kinetics of the crystals. iaea.orgacs.org Studies have shown that different cobalt sources lead to distinct crystalline structures when reacted with 2-methylimidazole (Hmim) in aqueous solutions. iaea.orgresearchgate.net

For instance, using cobalt(II) nitrate (Co(NO₃)₂) as the precursor tends to result in the formation of small-sized ZIF-67 crystals that are often agglomerated. iaea.orgresearchgate.net In contrast, cobalt(II) chloride (CoCl₂) typically yields small-sized rhombic dodecahedron crystals. iaea.orgresearchgate.net When cobalt(II) sulfate (CoSO₄) or cobalt(II) acetate (Co(OAc)₂) are used, large-sized crystals with a rhombic dodecahedron structure are obtained. iaea.orgresearchgate.net This variation is attributed to the different dissociation rates and coordination tendencies of the anions (nitrate, chloride, sulfate, acetate) with the cobalt ion, which in turn affects the availability of Co²⁺ ions for framework formation. iaea.orgnih.gov

Table 1: Effect of Cobalt Precursor on ZIF-67 Crystal Morphology

| Cobalt Precursor | Resulting Crystal Morphology and Size | Reference |

| Cobalt(II) nitrate (Co(NO₃)₂) | Small-sized, agglomerated crystals | iaea.org |

| Cobalt(II) chloride (CoCl₂) | Small-sized rhombic dodecahedra | iaea.org |

| Cobalt(II) sulfate (CoSO₄) | Large-sized rhombic dodecahedra | iaea.org |

| Cobalt(II) acetate (Co(OAc)₂) | Large-sized rhombic dodecahedra | iaea.org |

This table summarizes the general outcomes observed when different cobalt salts are used in the synthesis of ZIF-67.

The molar ratio of the organic ligand (2-methylimidazole, Hmim) to the cobalt metal source is a critical factor that governs the phase formation, size, and physicochemical properties of the resulting cobalt-methylimidazolate structures. nih.govresearchgate.net Varying this ratio allows for precise control over the crystallization process.

Research indicates that a higher molar ratio of Hmim to Co²⁺ is generally favorable for the formation of the ZIF-67 phase. bohrium.com For example, at high Hmim/Co²⁺ ratios, ZIF-67 is the predominant product, whereas lower ratios may lead to the formation of a different, leaf-like phase known as ZIF-L-Co. bohrium.com The concentration of the reactants also plays a role; at low concentrations, crystal growth is slow, leading to larger crystals due to a slower nucleation rate. researchgate.net Conversely, high reactant concentrations can also produce large particles due to rapid crystal growth. researchgate.net

The electrochemical properties of ZIF-67, when used as an electrode material, are also sensitive to the Hmim/Co²⁺ molar ratio. Studies have prepared ZIF-67 with varying molar ratios (e.g., 3:10, 1:1, and 10:3 of Co²⁺ to Hmim) and found that these ratios significantly impact the specific capacity of the material. researchgate.netbohrium.com For instance, a specific Co:Hmim molar ratio of 10:3 was found to achieve the highest specific capacity in certain electrochemical tests. bohrium.com The yield of the synthesis is also affected, with studies showing yields of over 90% can be achieved by optimizing this ratio. rsc.orgmdpi.com

Table 2: Influence of Hmim/Co²⁺ Molar Ratio on ZIF-67 Synthesis

| Hmim/Co²⁺ Molar Ratio | Key Observation | Reference |

| High | Favors the formation of ZIF-67 phase. | bohrium.com |

| Low | May lead to the formation of ZIF-L-Co. | bohrium.com |

| Varied (e.g., 10:3, 1:1, 3:10) | Affects physicochemical characteristics and electrochemical performance. | researchgate.netbohrium.com |

| 16:1 | Can lead to high product yields (over 100%, possibly due to excess ligand in pores). | rsc.org |

This table illustrates how the stoichiometric relationship between the ligand and metal influences the outcome of the synthesis.

Reaction time and subsequent aging are crucial parameters that influence the growth, size, and crystallinity of cobalt-methylimidazolate frameworks. nih.govmdpi.com The crystallization of ZIF-67 often follows a kinetic pathway where a metastable phase may form initially before transforming into the final, more stable ZIF-67 structure. mdpi.com

Monitoring the synthesis process over time reveals a morphological evolution. For example, in some aqueous syntheses, leaf-like ZIF-L-Co structures may form as a transient phase at the beginning of the reaction, which then gradually transform into the polyhedral crystals of ZIF-67. bohrium.com This transformation is influenced by the reaction environment, with water accelerating the process. bohrium.com The duration of the reaction directly impacts the crystal size; longer reaction times generally allow for more complete crystal growth, resulting in larger and more well-defined particles. nih.govacs.org

Aging, the period during which the product is kept in its mother liquor after the initial reaction, can also promote crystal perfection and uniformity. researchgate.net However, prolonged aging can sometimes lead to undesirable phase transformations or particle aggregation. The kinetics of ZIF-67 crystal growth can be described by models such as the Avrami equation, which relates the fraction of transformed material to time, providing insights into the nucleation and growth mechanisms. researchgate.netmdpi.com

Table 3: Impact of Reaction Time on ZIF-67 Formation

| Reaction Time | Observation | Reference |

| Short (initial stages) | Formation of metastable phases (e.g., ZIF-L-Co) or nanoparticles. | bohrium.commdpi.com |

| Intermediate | Growth and merging of initial structures into polyhedra. | bohrium.com |

| Long | Formation of larger, well-defined ZIF-67 crystals. | nih.gov |

| 30 min to 48 h | Progressive increase in crystal size and coverage on a substrate. | nih.gov |

This table highlights the dynamic nature of ZIF-67 crystallization over time.

In aqueous synthesis routes, the pH of the reaction medium is a critical parameter that dictates the formation and crystallization of cobalt-methylimidazolate. nju.edu.cnua.es The deprotonation of the imidazole (B134444) ring in the 2-methylimidazole ligand is a necessary step for it to coordinate with the Co²⁺ ions. This deprotonation is highly pH-dependent.

Aqueous synthesis often requires an alkaline environment to facilitate this process. Studies have shown that the formation of ZIF-67 crystals on a cobalt metal substrate is successful in a pH range of 8 to 12, with no crystal formation observed at lower pH values like 5. ua.es The addition of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is a common strategy to adjust and maintain the optimal pH. nju.edu.cnua.es

The use of KOH, for instance, has been shown to accelerate the production of ZIF-67 crystals by promoting the deprotonation of 2-methylimidazole. nju.edu.cn This leads to rapid crystal growth and a structural transition from two-dimensional leaf-like structures to three-dimensional polyhedra. nju.edu.cn Therefore, precise control of pH is essential not only for initiating the reaction but also for steering the morphology and yield of the final product in aqueous systems. nju.edu.cnmdpi.com

Strategies for Derivatization and Composite Material Formation from Cobalt-Methylimidazolate Precursors

Cobalt-methylimidazolate frameworks, particularly ZIF-67, are highly versatile precursors for the synthesis of a wide array of derivative and composite materials. researchgate.netrsc.org Their well-defined morphology, high porosity, and uniform distribution of cobalt and nitrogen atoms make them ideal templates or sacrificial scaffolds.

A common strategy involves the thermal treatment (pyrolysis or annealing) of ZIF-67 in controlled atmospheres to produce various cobalt-based functional materials. mdpi.com For example, annealing ZIF-67 in an inert atmosphere can yield porous carbon structures doped with cobalt nanoparticles (Co@C). rsc.org Calcination in air transforms ZIF-67 into cobalt oxides, such as Co₃O₄, while preserving the original polyhedral morphology. rsc.org

ZIF-67 can also be used to create more complex composites. It can serve as a template for the synthesis of binary metal oxides or selenides. nju.edu.cn For instance, ZIF-67 polyhedrons can be carbonized and then selenized to create cobalt selenide/carbon composites (e.g., Co₀.₈₅Se/C), which have shown promise as anode materials for lithium-ion batteries. nju.edu.cn

Furthermore, ZIF-67 can be modified through ion exchange or etching processes to create bimetallic or hollow structures. Nickel ions can be introduced into the ZIF-67 structure by dispersing the as-synthesized crystals in a solution containing a nickel salt, leading to Ni-doped ZIF-67 or ZIF-67@LDH (Layered Double Hydroxide) nanoboxes. mdpi.com These derivatized materials often exhibit enhanced properties compared to the parent ZIF-67. mdpi.com

Composite materials are also fabricated by growing ZIF-67 in situ on various substrates, such as carbon cloth or magnesium aluminate spinel, to create integrated materials with synergistic properties. rsc.orgnih.gov These strategies open up a vast design space for creating advanced functional materials tailored for applications in catalysis, energy storage, and sensing. researchgate.netrsc.org

Table 4: Examples of Materials Derived from Cobalt-Methylimidazolate Precursors

| Precursor | Derivatization Strategy | Derived Material | Application Area | Reference |

| ZIF-67 | Annealing in N₂ atmosphere | Cobalt/Nitrogen-doped Carbon | Electrocatalysis | rsc.org |

| ZIF-67 | Calcination in air | Cobalt Oxide (Co₃O₄) | Supercapacitors | rsc.org |

| ZIF-67 | Carbonization and Selenization | Cobalt Selenide/Carbon (Co₀.₈₅Se/C) | Lithium-ion Batteries | nju.edu.cn |

| ZIF-67 | Etching with Ni(NO₃)₂ | Ni-doped ZIF-67 / Co-Ni/C | Microwave Absorption | mdpi.com |

| ZIF-67 | In situ growth on a substrate | ZIF-67@MgAl₂O₄ | Adsorption | nih.gov |

| ZIF-67 | Hydrothermal treatment with NH₄F | ZIF-67Co(OH)F@Co₃O₄ | Supercapacitors | rsc.org |

This table provides a selection of derivatization strategies and the resulting materials, showcasing the versatility of ZIF-67 as a precursor.

Structural Elucidation and Coordination Chemistry Investigations

Advanced Diffraction-Based Structural Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the precise determination of molecular architecture. For cobalt-methylimidazolate frameworks, SCXRD studies have been instrumental in establishing the coordination geometry of the cobalt centers and the connectivity of the methylimidazolate linkers.

In several polymorphous frameworks of cobalt(II) imidazolates, SCXRD has revealed structures that are porous and isostructural. For instance, two polymorphs have been identified with an orthorhombic crystal system (space group Fdd2) and a novel uninodal (6,4)-net topology. Another polymorph exhibits a zeolitic structure with a monoclinic crystal system (space group P21/n) nih.gov.

A study on two Co(II) mixed-ligand MOFs, designated mDESY-1 and mDESY-2, utilized SCXRD to verify their structures. rsc.org For mDESY-1, which crystallizes in the tetragonal space group I41/a, the analysis showed that the Co(II) ion adopts a tetrahedral geometry, coordinated to one nitrogen atom from a methylimidazolate ligand and three oxygen atoms from carboxylate groups of trimesate ligands. This coordination leads to the formation of a 3D anionic framework with square channels. rsc.org

Interactive Table: Crystallographic Data for Select Cobalt-Imidazolate Frameworks

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| Polymorph 1 nih.gov | Orthorhombic | Fdd2 | 18.513(4) | 24.368(5) | 9.2940(19) | 90 |

| Polymorph 2 nih.gov | Orthorhombic | Fdd2 | 17.635(4) | 27.706(6) | 9.0810(18) | 90 |

| Polymorph 5 nih.gov | Monoclinic | P21/n | 24.3406(8) | 9.4526(3) | 24.8470(8) | 91.977(1) |

While SCXRD provides detailed information on a single crystal, powder X-ray diffraction (PXRD) is crucial for confirming the phase purity of the bulk material and verifying that the structure determined from a single crystal is representative of the entire sample. The sharpness and high intensity of the diffraction peaks in PXRD patterns are indicative of a high degree of crystallinity. rsc.orgrsc.org

In the study of cobalt-amide-imidate-imidazolate frameworks (IFPs), the experimental PXRD patterns perfectly matched the simulated ones, with characteristic peaks confirming the intended structure. acs.org The sharpness of these peaks indicated high crystallinity for some frameworks. acs.org PXRD is also used to monitor the stability of the framework under different conditions, such as after catalytic reactions, where changes in the diffraction pattern can indicate degradation or transformation of the material. acs.org For instance, in ZIF-67, PXRD patterns have been shown to match standard records, confirming a sodalite topology. rsc.org

Spectroscopic Probing of Local Coordination Environment and Electronic Structure

Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the local coordination environment of the cobalt ions, the nature of the ligand bonding, and the electronic structure of the material.

FT-IR spectroscopy is a powerful tool for probing the vibrational modes of the ligands and their interaction with the metal centers. In cobalt-methylimidazolate frameworks, the FT-IR spectrum provides evidence for the coordination of the methylimidazolate ligand to the cobalt ion.

Characteristic bands in the FT-IR spectrum of ZIF-67 include those attributed to the stretching and bending modes of the imidazole (B134444) ring, typically found in the 600–1500 cm⁻¹ region. rsc.org A key indicator of coordination is the band corresponding to the Co-N bond, which is observed at approximately 429 cm⁻¹. rsc.org The absence of the N-H bond vibration and a shift in the C=N stretching vibration to lower wavenumbers compared to the free ligand further confirm the deprotonation of the imidazole and its coordination to the cobalt center. rsc.org

Interactive Table: Key FT-IR Vibrational Bands in Cobalt-Methylimidazolate Frameworks

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~429 rsc.org | Co-N stretching | Confirms metal-ligand bond formation |

| 600-1500 rsc.org | Imidazole ring stretching and bending | Characteristic fingerprint of the ligand |

| ~1570 rsc.org | C=N stretching | Shift upon coordination indicates binding to Co(II) |

UV-Vis spectroscopy probes the electronic transitions within the cobalt center and between the metal and the ligands. The resulting spectra provide information on the coordination geometry and electronic structure of the cobalt ions.

For cobalt-methylimidazolate frameworks like ZIF-67, the UV-Vis spectrum typically shows a broad band between 500 and 600 nm. rsc.org This band is a composite of several d-d transitions, including ⁴A₂(⁴F) → ⁴T₁(⁴P), ⁴A₂(⁴F) → ⁴T₁(⁴F), and ⁴A₂(⁴F) → ⁴T₂(⁴F), which are characteristic of tetrahedrally coordinated Co(II). rsc.org Additionally, a metal-to-ligand charge transfer (MLCT) band is often observed in the UV region (around 250-300 nm). rsc.org The interactions between the solvent and the compound can influence the maximum absorption wavelengths, which relates to ligand-to-metal charge-transfer (LMCT) characteristics. rsc.org The intensity of charge transfer bands is typically much higher than that of d-d transitions. libretexts.orgwikipedia.org

Interactive Table: Electronic Transitions in Cobalt-Methylimidazolate Frameworks

| Wavelength Range (nm) | Transition Type | Assignment |

|---|---|---|

| 500-600 rsc.org | d-d | ⁴A₂(⁴F) → ⁴T₁(⁴P), ⁴A₂(⁴F) → ⁴T₁(⁴F), ⁴A₂(⁴F) → ⁴T₂(⁴F) |

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the oxidation state and local coordination environment of the metal centers. The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the number, type, and distance of neighboring atoms.

For cobalt-amide-imidate-imidazolate frameworks, Co K-edge XANES spectra have shown pre-edge features and rising edge energies consistent with a Co(II) oxidation state. acs.org EXAFS analysis of these frameworks revealed a 5-coordinated metal center with two first coordination sphere N/O scattering shells. acs.org In a study of ZIF-67, EXAFS data confirmed a tetrahedral environment for the cobalt, with a first coordination sphere of four nitrogen atoms at a distance of 2.00 Å (±0.01). rsc.org XAS can also be used to probe changes in the cobalt site under external stimuli, such as light irradiation, providing insights into photocatalytic mechanisms. rsc.org

Optical Transient and X-ray Transient Absorption Spectroscopy for Excited State Dynamics

Optical Transient Absorption (OTA) and X-ray Transient Absorption Spectroscopy (XTAS) are powerful techniques for investigating the real-time evolution of molecular structures and electronic states following photoexcitation. escholarship.orgnih.gov These pump-probe methods use an initial laser pulse (pump) to excite the molecule and a subsequent pulse (probe) to measure the absorption changes at different time delays. nih.gov This allows for the tracking of dynamic processes such as energy migration, electron transfer, and structural changes on timescales from femtoseconds to microseconds. nih.govnih.gov

In the context of cobalt-containing coordination complexes, these methods provide detailed insights into the sequential dynamics of both electrons and atomic structures. umich.edu Femtosecond time-resolved X-ray absorption, for instance, can identify the structural evolution involving both equatorial and axial ligands around a central cobalt atom. umich.edu OTA spectroscopy complements this by probing the electronic transitions, revealing features like ground-state bleach and excited-state absorption that evolve over time. nih.gov While specific studies on Cobalt-methylimidazolate using these techniques are not extensively detailed in the provided sources, the application of OTA and XTAS to analogous transition-metal complexes demonstrates their capability to unravel the intricate, ultrafast photochemical and photophysical pathways that govern the material's properties. nih.govmpg.de

Electron Microscopy for Micro- and Nanostructural Characterization

Electron microscopy is indispensable for characterizing the physical attributes of Cobalt-methylimidazolate at the micro- and nanoscale. It provides direct visual evidence of the material's morphology, internal structure, and elemental distribution.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Distributions

Scanning Electron Microscopy (SEM) is a primary tool for examining the surface topography and morphology of Cobalt-methylimidazolate particles. Studies reveal that the morphology and particle size are highly dependent on the synthesis conditions, such as the solvent used and the molar ratio of reactants. nih.govresearchgate.net

Commonly observed morphologies for ZIF-67, a prominent form of Cobalt-methylimidazolate, include well-defined polyhedral (specifically, dodecahedral) particles and spherical aggregates. researchgate.net The synthesis conditions can be tuned to control these outcomes; for example, using a nine-fold excess of the 2-methylimidazole (B133640) ligand tends to produce polyhedral particles with diameters ranging from 1 to 3 micrometers. researchgate.net Conversely, employing a stoichiometric amount of the ligand can result in the formation of amorphous spheres with a more uniform size distribution, typically around 500 nanometers in diameter. researchgate.net The choice of the cobalt salt precursor (e.g., Co(NO₃)₂, CoCl₂, CoSO₄) also influences the final particle size and crystal morphology. nih.govresearchgate.net

| Morphology | Typical Size Range | Synthesis Condition Example | Reference |

|---|---|---|---|

| Polyhedral (Dodecahedral) | 1 - 3 µm | 9-fold excess of 2-methylimidazole ligand | researchgate.net |

| Spherical (Amorphous) | ~500 nm | Stoichiometric amount of 2-methylimidazole | researchgate.net |

| Cubic-like | 287 - 404 nm | Varying cobalt salt precursor (CoCl₂, CoSO₄) | nih.govresearchgate.net |

| Petal-like | Not specified | Doping of ZIF-8 with Cobalt | mdpi.com |

Transmission Electron Microscopy (TEM) for Internal Structure and Lattice Resolution

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the internal structure of Cobalt-methylimidazolate particles. xray.cz TEM analysis of pyrolyzed ZIF-67, for instance, reveals that while the external morphology is maintained, the internal structure consists of cobalt nanoparticles embedded within a carbonaceous matrix. researchgate.net In some cases, this matrix can be composed of carbon nanotubes. researchgate.net

High-Resolution TEM (HRTEM) pushes the limits of visualization further, allowing for imaging at the atomic scale. hummingbirdscientific.com This technique can resolve the crystal lattice of materials, providing direct evidence of their crystalline nature and revealing structural defects such as lattice dislocations or discontinuous fringes. xray.czacs.org For Cobalt-methylimidazolate and its derivatives, HRTEM can confirm the crystalline structure and identify the lattice spacings corresponding to specific crystal planes. acs.org

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, is used to determine the elemental composition of a sample. nih.gov The technique involves detecting characteristic X-rays emitted from the sample as it is bombarded by the electron beam. jeol.com By rastering the beam across an area, EDS can generate elemental maps that visualize the spatial distribution of different elements. jeol.commyscope.training

For Cobalt-methylimidazolate (ZIF-67), EDS analysis confirms the presence of the expected elements: cobalt (Co), carbon (C), nitrogen (N), and often oxygen (O) from atmospheric exposure or residual solvent. researchgate.netrsc.org Elemental mapping is particularly useful to demonstrate the uniform distribution of these constituent elements throughout the MOF particles, affirming the homogeneity of the synthesized material. researchgate.netrsc.org This is a critical verification of the successful incorporation of the metal nodes and organic linkers into the framework structure.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a crucial method for determining the thermal stability and decomposition pathways of materials like Cobalt-methylimidazolate. mdpi.com

The TGA curve for ZIF-67 demonstrates its high thermal stability. The material typically shows no significant mass loss from room temperature up to approximately 450 °C. acs.org Above this temperature, a sharp decrease in mass occurs, which corresponds to the thermal decomposition and breakdown of the 2-methylimidazole organic ligand, leading to the collapse of the framework structure. acs.org The final residual mass at high temperatures corresponds to the formation of cobalt oxides or metallic cobalt, depending on the atmosphere used (e.g., air or inert). mdpi.com

| Material | Decomposition Onset Temperature | Decomposition Event | Reference |

|---|---|---|---|

| ZIF-67 (Cobalt-methylimidazolate) | ~450 °C | Decomposition of 2-methylimidazole ligand | acs.org |

| Co(C₃H₄N₂)₆₂ | 150 °C | Oxidative gasification | mdpi.com |

| Co(C₃H₄N₂)₆₂ | 170 °C | Oxidative gasification | mdpi.com |

| Cobalt Acetate (B1210297) Tetrahydrate | ~150 °C | Completion of dehydration | rsc.org |

Investigations of Porosity and Internal Surface Topography via Gas Physisorption

Gas physisorption analysis, typically using nitrogen (N₂) at 77 K, is the standard method for determining the porosity and specific surface area of porous materials. cefetmg.brresearchgate.net The resulting adsorption-desorption isotherm provides quantitative data on the material's surface characteristics.

Cobalt-methylimidazolate (ZIF-67) is a microporous material, a fact confirmed by its gas physisorption isotherm, which is typically classified as a Type I isotherm according to the IUPAC classification. nih.gov This isotherm shape is characterized by a sharp uptake of gas at low relative pressures, which is indicative of adsorption within a microporous structure. nih.gov The Brunauer-Emmett-Teller (BET) method is applied to these isotherms to calculate the specific surface area. Research has reported high BET surface areas for ZIF-67, with values such as 1528 m²/g being documented. nih.gov Further analysis of the isotherm data, for example using the Barrett-Joyner-Halenda (BJH) method, can yield the pore volume and average pore diameter, which for ZIF-67 are primarily in the micropore range (less than 2 nm). nih.gov

| Parameter | Reported Value | Method | Reference |

|---|---|---|---|

| BET Surface Area | 1528 m²/g | N₂ Physisorption | nih.gov |

| Pore Volume | 0.083 cm³/g | N₂ Physisorption (BJH) | nih.gov |

| Mean Pore Diameter | 1.21 nm | N₂ Physisorption (BJH) | nih.gov |

| Isotherm Type | Type I (IUPAC) | N₂ Physisorption | nih.gov |

Metal-Ligand Coordination Geometry and Bonding Principles

In the context of cobalt-methylimidazolate frameworks, particularly the well-studied ZIF-67, the cobalt(II) centers predominantly exhibit a tetrahedral coordination geometry. mdpi.comacs.org Each cobalt ion is coordinated to four nitrogen atoms from four distinct 2-methylimidazolate linkers, forming a CoN4 tetrahedral node. acs.org This coordination is a key feature that leads to the formation of a sodalite-type framework structure, analogous to that of its zinc counterpart, ZIF-8. nih.gov The Co-N bond lengths and N-Co-N bond angles in these tetrahedral centers are crucial parameters that define the framework's porosity and stability.

While tetrahedral coordination is most common in ZIF-67, other coordination geometries for cobalt(II) have been observed in different cobalt-imidazole derivative complexes. For instance, studies on cobalt(II) complexes with 2-ethylimidazole have revealed the presence of both distorted octahedral and tetrahedral geometries within the same crystal structure. researchgate.net In such cases, the cobalt ion can be coordinated to nitrogen atoms from the imidazole ligands as well as oxygen atoms from other coordinating species present in the reaction mixture. This highlights the flexibility of the cobalt coordination sphere.

Below is a table summarizing typical coordination parameters for cobalt(II) in tetrahedral and pseudo-octahedral environments with imidazole-based ligands.

| Coordination Geometry | Ligand | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

| Tetrahedral | 2-Methylimidazole | Co-N | ~2.0 | ~109.5 | acs.org |

| Pseudo-Octahedral | 2-Ethylimidazole | Co-N | - | - | researchgate.net |

| Co-O | 2.047(3) - 2.383(3) | - | researchgate.net |

The 2-methylimidazolate anion (mIm⁻) plays a crucial role as a bridging ligand in the formation of the extended three-dimensional framework of ZIF-67. mdpi.comnih.gov The deprotonated nitrogen atoms of the imidazole ring coordinate to two different cobalt centers, thus linking the CoN4 tetrahedra into a robust and porous network. acs.org The angle of this bridge, defined by the Co-N-Co linkage, is a critical factor in determining the topology of the resulting framework. In ZIF-67, this bridging leads to the characteristic sodalite (SOD) topology. The methyl group at the 2-position of the imidazole ring also plays a significant steric role, influencing the porosity and the accessibility of the framework's internal surface.

Non-Covalent Interactions within the Framework Architecture

In the context of cobalt-imidazolate frameworks, hydrogen bonds can form between the C-H groups of the imidazole ring and guest molecules or even adjacent framework components, although the latter is less common in the tightly packed ZIF-67 structure. More prominent are the potential for π-π stacking interactions between the aromatic imidazole rings of the linkers. These interactions, where the electron clouds of adjacent rings interact, contribute to the cohesive energy of the crystal. researchgate.net For instance, in the adsorption of molecules like Congo red on ZIF-67, both electrostatic interactions and π-π stacking have been suggested to play a role. researchgate.net The presence of methyl groups on the imidazole ring can also lead to C-H···π interactions, further stabilizing the framework. While direct quantification of these interactions in pure cobalt-methylimidazolate is complex, their collective effect is integral to the material's structural integrity and surface properties.

Mechanisms of Selective Metal-Ligand Precipitation in Mixed-Metal Systems

The selective precipitation of a specific metal ion from a solution containing multiple metal species is a significant challenge in materials synthesis and recycling. In the context of cobalt-methylimidazolate, the use of imidazole-based linkers has shown promise for the selective recovery of cobalt from mixed-metal solutions, such as those derived from spent lithium-ion batteries. researchgate.net

The mechanism behind this selectivity lies in the differing coordination preferences and reaction kinetics of the metal ions with the 2-methylimidazolate ligand. Cobalt(II) readily forms stable tetrahedral CoN4 coordination environments with 2-methylimidazole, leading to the rapid nucleation and growth of the ZIF-67 framework. nih.gov In a mixed-metal solution containing other divalent ions like nickel(II) and manganese(II), the preferential formation of the cobalt-imidazolate framework can be attributed to a combination of factors, including the thermodynamic stability of the resulting framework and the kinetics of the coordination process.

Studies on mixed-metal Co-Zn ZIFs have shown that the ratio of the metals in the final product can be controlled by the initial ratio in the precursor solution, indicating that both metals can be incorporated into the framework. acs.orgsemanticscholar.org However, under specific reaction conditions, the selective precipitation of cobalt can be enhanced. This is likely due to the favorable ligand field stabilization energy of Co(II) in a tetrahedral field compared to other competing ions, driving the equilibrium towards the formation of the cobalt-rich phase. This selective precipitation offers a promising and efficient route for the recycling and reuse of valuable metals like cobalt. researchgate.net

Theoretical and Computational Investigations of Cobalt Methylimidazolate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been extensively applied to cobalt-methylimidazolate frameworks to predict a wide range of properties, from geometric parameters to electronic behavior.

DFT calculations are instrumental in determining the optimized, lowest-energy geometry of cobalt-methylimidazolate structures. For ZIF-67, these calculations confirm the tetrahedral coordination of the Cobalt(II) ion with four nitrogen atoms from the 2-methylimidazolate linkers. By optimizing the unit cell, DFT methods can predict lattice parameters that are in excellent agreement with experimental data obtained from X-ray diffraction researchgate.net.

Once the equilibrium geometry is established, the vibrational frequencies of the framework can be calculated. These theoretical frequencies are crucial for interpreting experimental vibrational spectra, such as those from Fourier-transform infrared (FT-IR) and Raman spectroscopy. The calculated vibrational modes allow for the precise assignment of absorption bands to specific molecular motions within the structure nih.gov. For ZIF-67, these calculations help identify the characteristic vibrations of the 2-methylimidazolate linker and the Co-N coordination bond mdpi.comnih.govmdpi.com.

Key vibrational modes identified for ZIF-67 through experimental and theoretical studies include:

Co-N Stretching: A sharp absorption band observed at a low wavenumber, typically around 423 cm⁻¹, is attributed to the stretching vibration of the cobalt-nitrogen coordination bond, confirming the formation of the framework researchgate.net.

Imidazole (B134444) Ring Vibrations: Multiple bands in the 600-1500 cm⁻¹ region correspond to the stretching and bending modes of the imidazole ring mdpi.com. For example, bands around 1420 cm⁻¹ are associated with the C=C bond stretching in the ring, while peaks at 994 and 1140 cm⁻¹ can be assigned to C-N bending and stretching vibrations, respectively nih.govresearchgate.net.

C-H Vibrations: Bands related to the methyl and aromatic C-H groups of the 2-methylimidazolate linker are also identified, such as the C-H stretching of the methyl group observed around 3174 cm⁻¹ nih.gov.

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~423 | Co-N stretching vibration | researchgate.net |

| 600-1500 | Imidazole ring stretching and deformation modes | mdpi.com |

| ~1420 | C=C stretching in imidazole ring | nih.govresearchgate.net |

| ~1584 | C=N stretching mode | nih.gov |

| ~2924 | Aromatic C-H sp3 stretching | researchgate.net |

| ~3174 | C-H stretching of the methyl group | nih.gov |

DFT calculations provide a detailed picture of the electronic structure of cobalt-methylimidazolate systems. By calculating the molecular orbitals, researchers can determine the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (band gap) mdpi.comresearchgate.net. The band gap is a critical parameter that dictates the material's optical and electronic properties. For ZIF-67, DFT calculations have predicted a band gap that positions it as a semiconductor mdpi.comnih.gov.

| Calculated Band Gap (eV) | Method/Context | Reference |

|---|---|---|

| 2.59 | DFT (B3LYP/3-21G) | mdpi.com |

| 2.26 | Experimental (UV-Vis DRS) | nih.gov |

| 2.0 | Experimental (UV-Vis DRS) | researchgate.net |

The analysis of electronic transitions reveals how the system interacts with light. In ZIF-67, the absorption in the visible range is attributed to d-d electronic transitions within the cobalt centers, specifically the ⁴A₂(F) → ⁴T₁(P) transition characteristic of tetrahedral Co(II) nih.govresearchgate.net. DFT can also model charge transfer phenomena, such as ligand-to-metal charge transfer (LMCT), which can be important in photocatalytic applications nih.gov. The electronic structure and charge distribution analysis from DFT helps to explain the differences in catalytic activity between cobalt-based ZIF-67 and its isostructural zinc-based counterpart, ZIF-8 rsc.orgresearchgate.net.

Beyond geometric and electronic properties, DFT is used to probe the nature of chemical bonds. The primary interaction in cobalt-methylimidazolate is the coordination bond between the cobalt ion (Lewis acid) and the nitrogen atoms of the imidazolate linker (Lewis base). Computational methods can quantify the strength and character (ionic vs. covalent) of this Co-N bond.

Furthermore, DFT is essential for studying non-covalent interactions, which play a crucial role in the adsorption of guest molecules within the pores of the framework mdpi.com. These weaker interactions include:

Hydrogen Bonding: DFT calculations can identify and quantify hydrogen bonds between adsorbates and the hydrogens of the imidazole rings researchgate.net.

Van der Waals Forces: Dispersion-corrected DFT methods are particularly important for accurately describing the long-range van der Waals attractions between the guest molecule and the framework, which are often the dominant force in physisorption mdpi.comresearchgate.net.

Computational analysis has shown that the high affinity of ZIF-67 for certain molecules arises from a combination of these interactions, including hydrogen bonding, van der Waals forces, and potential coordination with metal centers at defect sites researchgate.net.

Computational Studies of Adsorption and Reaction Mechanisms

Theoretical studies are vital for mapping the complex processes of molecular adsorption and catalysis within cobalt-methylimidazolate frameworks. These simulations provide a dynamic and energetic perspective on how guest molecules interact with the host structure.

While often depicted as rigid, MOF structures, including ZIF-67, are dynamic entities. First-principles molecular dynamics simulations can reveal that the coordination environment around the metal center is not static mit.edu. For instance, simulations on similar MOFs have shown that solvent or guest molecules can dynamically bind to the metal ions, increasing their coordination number. It has also been shown that metal ions can even temporarily dissociate from the framework, highlighting the dynamic nature of the metal-linker bonds mit.edu.

The flexibility of the ZIF-67 structure, particularly the "swinging" motion of the imidazolate linker that controls access to the pores, can also be studied computationally. Molecular dynamics simulations have shown that the stiffer bonding of Co-N in ZIF-67 compared to Zn-N in ZIF-8 results in a tighter structure with an aperture of smaller size and lower swelling amplitude, which has significant implications for molecular sieving and separation applications acs.org.

DFT calculations are widely used to determine the energetic landscape of interactions between guest molecules (ligands) and the cobalt-methylimidazolate framework. By calculating the adsorption energy, researchers can identify the most stable adsorption sites and the strength of the interaction researchgate.netmonash.edu. A highly negative adsorption energy indicates a strong, favorable interaction dntb.gov.ua.

These computational studies can distinguish between different adsorption mechanisms:

Physisorption: Characterized by lower adsorption energies, this mechanism is dominated by long-range van der Waals forces and electrostatic interactions researchgate.net.

Chemisorption: This involves stronger interactions, such as the formation of a coordination bond between the adsorbate and an open or defective cobalt site, resulting in significantly more negative adsorption energies researchgate.net.

For ZIF-67, DFT calculations have been used to investigate the adsorption of various pollutants and reactants. The results show that the adsorption energy depends on the specific molecule and its orientation within the framework's pores researchgate.netdntb.gov.ua. For example, studies on the adsorption of certain molecules on ZIF-67 have shown that the process is an exothermic and spontaneous chemical adsorption researchgate.net. The interaction is often a synergistic effect of electrostatic attraction, hydrogen bonding, and π-π stacking mdpi.com. These energetic calculations are fundamental to designing and optimizing cobalt-methylimidazolate systems for specific applications in catalysis, sensing, and separations.

Evaluation of Thermodynamic Stability and Polymorphic Transformations

Theoretical and computational studies are crucial for understanding the energetic landscape of cobalt-methylimidazolate frameworks, particularly their thermodynamic stability and the potential for transformations between different polymorphic structures. The stability of these materials is a key determinant of their feasibility for practical applications.

Recent systematic experimental studies, underpinned by theoretical evaluation, have shed light on the thermodynamic stability of zeolitic imidazolate frameworks (ZIFs) containing cobalt and 2-methylimidazolate linkers. uni-leipzig.deacs.orgsemanticscholar.orgucdavis.edu Calorimetric measurements have provided precise data on the enthalpies of formation for these materials, allowing for a quantitative comparison of different structures. A significant finding is that the formation of two-dimensional (2D) Co-ZIF-L is an energetically favorable process. uni-leipzig.de The enthalpy of formation for Co-ZIF-L from cobalt oxide, the 2-methylimidazole (B133640) linker, and water is strongly exothermic. uni-leipzig.de

Furthermore, thermodynamic data indicates that the transformation from a three-dimensional (3D) sodalite (SOD) topology framework (like ZIF-67) to the 2D Co-ZIF-L structure is also an exothermic process, confirming the high thermodynamic stability of these 2D frameworks. uni-leipzig.desemanticscholar.org This finding is crucial as it suggests that under certain conditions, the formation of 2D layered structures is thermodynamically preferred over their 3D counterparts. uni-leipzig.de

Enthalpy of Formation for Cobalt-Methylimidazolate Frameworks

| Reaction | Product | Enthalpy of Formation (ΔHf) |

|---|---|---|

| Formation from end members (metal oxide, linker, water) | Co-ZIF-L | -37 kJ·mol⁻¹ |

| Formation from 3D SOD-topology framework (ZIF-67) | Co-ZIF-L | -22 kJ·mol⁻¹ |

Data sourced from calorimetric studies on zeolitic imidazolate frameworks. uni-leipzig.de

Simulation of Diffusion and Transport Phenomena within Framework Pores

Molecular simulations are a powerful tool for investigating the diffusion and transport of guest molecules within the porous structure of cobalt-methylimidazolate frameworks like ZIF-67. These computational methods provide atomic-scale insights into the mechanisms governing molecular transport, which are essential for applications in separations and catalysis.

Molecular dynamics (MD) and Grand Canonical Monte Carlo (GCMC) are the primary simulation techniques employed. uni-leipzig.deacs.org GCMC simulations are often used to predict adsorption isotherms and determine preferential binding sites for molecules within the framework pores. uni-leipzig.de MD simulations, on the other hand, are used to compute the trajectories of molecules over time, from which transport properties like diffusion coefficients can be calculated.

A key area of investigation has been the comparison between ZIF-67 (cobalt-based) and its isostructural analogue ZIF-8 (zinc-based) to understand the role of the metal center in transport phenomena. acs.org Molecular simulations have been used to study the separation of ethylene and ethane, revealing that the metal ion significantly influences the framework's flexibility and, consequently, its diffusion characteristics. acs.org

The primary difference arises from the bonding between the metal center and the nitrogen atoms of the 2-methylimidazolate linker. The Cobalt-Nitrogen (Co-N) bond in ZIF-67 is stiffer compared to the Zinc-Nitrogen (Zn-N) bond in ZIF-8. acs.org This increased rigidity results in a tighter structure for ZIF-67, with apertures (or "windows") connecting the internal cages that are smaller and exhibit a lower swelling amplitude than those in ZIF-8. acs.org This structural difference directly impacts the diffusion of molecules. The tighter and less flexible apertures of ZIF-67 can enhance the kinetic-driven separation of molecules based on size, acting as a more precise molecular sieve. acs.org This demonstrates that by simply substituting the metal ion from zinc to cobalt, the diffusion-dependent separation properties of the framework can be significantly altered. acs.org

Structural Comparison of ZIF-67 and ZIF-8 from Molecular Simulations

| Property | ZIF-67 (Cobalt) | ZIF-8 (Zinc) | Impact on Diffusion |

|---|---|---|---|

| Metal-Nitrogen Bond | Stiffer | More flexible | Affects overall framework flexibility |

| Aperture Size | Smaller | Larger | Controls which molecules can pass through |

| Aperture Flexibility (Swelling) | Lower amplitude | Higher amplitude | Influences the "gate-opening" effect for larger molecules |

This table summarizes comparative findings from molecular simulation studies on ZIF-8 and ZIF-67. acs.org

Fundamental Research Applications and Mechanistic Studies

Catalysis Research

The application of cobalt-methylimidazolate in catalysis research is extensive, spanning both photocatalysis and electrocatalysis. Its well-defined crystalline structure allows for systematic studies of reaction mechanisms and the precise roles of the active sites, contributing to the rational design of advanced catalytic materials.

Photocatalytic Mechanisms and Active Site Roles

The semiconducting nature of cobalt-methylimidazolate frameworks allows them to absorb light and generate electron-hole pairs, initiating a cascade of redox reactions. The cobalt nodes serve as the primary active sites, while the 2-methylimidazolate linkers can also participate in the catalytic cycle, influencing the material's electronic structure and substrate interactions.

Cobalt-methylimidazolate frameworks have been successfully employed as photocatalysts for challenging organic transformations and environmental applications under visible light irradiation. researchgate.netmrs-k.or.kr

C-H Activation : ZIF-67 has been utilized to catalyze the aerobic photocatalytic aza-Henry reaction, a carbon-carbon bond-forming reaction involving C-H activation. researchgate.netresearchgate.net In comparative studies, ZIF-67 demonstrated notable catalytic efficacy, achieving a product yield of 55 mol% after six hours of visible light exposure. researchgate.net The photocatalytic activity is attributed to the cobalt sites, with the reaction mechanism being sensitive to the electronic and steric environment of the imidazole (B134444) linker. researchgate.net

CO₂ Reduction : In the field of artificial photosynthesis, ZIF-67 serves as a highly effective co-catalyst for the photocatalytic reduction of carbon dioxide to carbon monoxide. researchgate.net This process typically involves a photosensitizer, such as a ruthenium-based complex, which absorbs visible light and initiates electron transfer. researchgate.net The porous structure of ZIF-67 is advantageous for CO₂ adsorption, and its catalytic sites facilitate the reduction. Research has shown that the morphology of the ZIF-67 crystals can significantly impact performance; two-dimensional, leaf-like nanosheets exhibit superior activity due to enhanced CO₂ adsorption and more efficient electron transfer from the photosensitizer to the framework. Under optimized conditions with a ruthenium-based photosensitizer, ZIF-67 has achieved a CO generation rate of 37.4 μmol per 30 minutes. researchgate.net Isotopic labeling studies using ¹³CO₂ have confirmed that the resulting CO is derived from the CO₂ substrate. researchgate.net

The efficiency of any photocatalytic process hinges on the effective separation of photogenerated charge carriers (electrons and holes) and the lifetime of this separated state.

Preliminary studies have revealed that ZIF-67 is a promising photocatalyst due in part to the formation of a long-lived charge-separated intermediate state upon photoexcitation. researchgate.netresearchgate.net This extended lifetime is critical as it allows sufficient time for the separated electrons and holes to engage in the desired redox reactions with substrate molecules before they can recombine, a process that would dissipate the absorbed light energy as heat or light. The mechanism often involves electron transfer from an excited photosensitizer to the ZIF-67 material, which acts as an electron relay and provides the catalytic sites for the chemical transformation. The inherent tunability of these metal-organic frameworks allows for the modification of linkers and metal nodes to further optimize these crucial photophysical dynamics. researchgate.net

Cobalt-methylimidazolate has proven to be a robust photocatalyst for the degradation of persistent organic pollutants in water, addressing a significant environmental challenge. The mechanism generally involves the generation of highly reactive oxygen species (ROS) that attack and break down the complex structures of pollutants.

Tetracycline (B611298) : Composites incorporating ZIF-67 have shown high efficiency in the photocatalytic degradation of tetracycline hydrochloride under visible light. The synergistic effect within these composite systems is key to their enhanced performance.

Rhodamine B : ZIF-67 can act as a catalyst to activate peroxymonosulfate (B1194676) (PMS), leading to the rapid and efficient degradation of Rhodamine B. In one study, this system achieved 98% degradation of the dye within just 30 minutes. Mechanistic investigations confirmed that the degradation proceeds through the action of multiple reactive species, including sulfate (B86663) radicals (SO₄˙⁻), hydroxyl radicals (HO˙), superoxide (B77818) radicals (O₂˙⁻), and singlet oxygen (¹O₂).

Indigo Carmine : Bimetallic frameworks combining cobalt and zinc within a ZIF structure have been developed for the photocatalytic degradation of Indigo Carmine. The proposed mechanism involves the absorption of photons, which promotes charge transfer from the organic linker to the cobalt metal center, creating an electron-hole pair. This pair then reacts with dissolved oxygen and water to produce ROS, which degrade the dye. The degradation efficiency is notably enhanced in alkaline conditions (high pH), which facilitates the formation of hydroxyl radicals, a key species in the breakdown of the Indigo Carmine structure.

Electrocatalytic Principles and Reaction Pathways

In electrocatalysis, cobalt-methylimidazolate frameworks are primarily studied for their role in energy-related reactions, such as water splitting. They are often used as pre-catalysts that evolve into the true active species under operational conditions.

The oxygen evolution reaction (OER) is a critical bottleneck in electrochemical water splitting due to its sluggish kinetics. ZIF-67 has been extensively investigated as a promising and cost-effective electrocatalyst for this reaction.

The consensus in the field is that ZIF-67 functions as a pre-catalyst rather than the catalyst itself. Under the oxidative potentials required for the OER in alkaline solutions, the framework undergoes an irreversible structural transformation. In-situ spectroscopic analyses have revealed that the initial ZIF-67 structure, which features cobalt ions in a tetrahedral coordination environment, converts into cobalt (oxy)hydroxides. Specifically, it tends to form α-Co(OH)₂, which is considered the highly active phase that provides a continuous supply of catalytic sites for oxygen evolution. This is a key finding, as other cobalt precursors might form the less active β-Co(OH)₂.

The activation process is believed to initiate at the Co-N coordination sites within the framework, which are more electrochemically labile than Co-O bonds. As the reaction proceeds, these sites are progressively converted, leading to a gradual increase in catalytic activity as the true active surface is formed and exposed.

The electrocatalytic performance of ZIF-67 can be significantly improved by forming composites with conductive materials like MXene or by creating bimetallic frameworks. A CoNi-ZIF-67 hybrid supported on Ti₃C₂Tₓ MXene, for example, exhibited a low overpotential of 323 mV at a current density of 10 mA/cm² and a Tafel slope of 65.1 mV·dec⁻¹, surpassing the performance of the benchmark IrO₂ catalyst.

Hydrogen Evolution Reaction (HER) Mechanisms

The electrocatalytic production of hydrogen from water using cobalt-methylimidazolate-based materials involves intricate multi-step pathways. The general mechanism often begins with the reduction of the Co(II) center in the framework. Several specific pathways have been proposed, which typically commence with the protonation of a reduced Co(I) species to generate a cobalt(III)-hydride (Co(III)H) intermediate. nih.gov From this key intermediate, hydrogen gas can be evolved through various routes:

Homolytic Pathway: This route involves the reaction of two Co(III)-H species to produce H₂ and regenerate the Co(II) catalyst. nih.gov

Heterolytic Pathway: In this mechanism, the Co(III)-H intermediate is further protonated by a proton source, releasing H₂ and forming a Co(III) species. nih.gov

Reduction-First Pathway: An alternative route involves the reduction of the Co(III)-H intermediate by a Co(I) species to form a highly reactive Co(II)-H transient, which then proceeds through similar homolytic or heterolytic steps to generate hydrogen. nih.gov

Kinetic studies and electrochemical analyses have led to the proposal of specific electron and chemical step sequences. For some cobalt corrole (B1231805) complexes, which share similarities in the coordination environment, an EECC (electron transfer, electron transfer, chemical step, chemical step) or ECEC pathway is suggested, depending on the proton source and its concentration. mdpi.commdpi.com In acidic electrolytes, the initial chemical step (the Volmer step) involves the formation of an adsorbed hydrogen intermediate (*H) from a hydronium ion. nih.gov This intermediate can then either react with another proton (Heyrovsky step) or combine with another *H intermediate (Tafel step) to produce H₂. nih.gov

Electrochemical CO₂ Conversion Mechanisms

Cobalt-methylimidazolate materials are effective catalysts for the electrochemical reduction of carbon dioxide (CO₂RR) to valuable products like carbon monoxide (CO) and formate. The mechanism is highly dependent on the catalyst structure and reaction conditions, but generally revolves around the activation of CO₂ at a reduced cobalt center.

A commonly proposed pathway begins with the two-electron reduction of the Co(II) active site to a highly nucleophilic Co(0) state. mdpi.com This species then attacks the carbon atom of a CO₂ molecule, leading to the formation of a critical metallocarboxylate intermediate, often formulated as [Co(II)(L)–CO₂²⁻]⁰. mdpi.com The cleavage of a carbon-oxygen bond in this intermediate, a step that can be accelerated by proton sources, leads to the formation of a metal-carbonyl species, [Co(I)(L)–CO]⁺, and the subsequent release of CO. mdpi.com

In some systems, particularly those involving cobalt porphyrins, a Co(I) state is sufficient to activate CO₂, forming a CO₂⁻ anion as a key intermediate. mdpi.com Alternative mechanisms suggest the formation of a cobalt-hydride, which then reacts with CO₂ in an ECEC-based mechanism to produce formate. rsc.org Dual-active site mechanisms have also been proposed for some cobalt phthalocyanine (B1677752) complexes, where CO₂ first interacts with a nitrogen site on the ligand to form a -COOH intermediate, which is then transferred to the central cobalt atom for reduction to CO. mdpi.com

Table 1: Performance of Cobalt-Based Catalysts in Electrochemical CO₂ Reduction

| Catalyst System | Primary Product | Faradaic Efficiency (FE) | Conditions | Reference |

|---|---|---|---|---|

| [Co(III)N4H(Br)₂]⁺ | CO | 45% (± 6.4) | Wet MeCN, 10 M H₂O | nih.gov |

| Cobalt Phthalocyanine | CO | >95% | -0.8 V vs RHE | mdpi.com |

| [Co(triphos)(bdt)]⁺ | Formate | 94% | Overpotential of 750 mV, H₂O present | rsc.org |

| CoTAPc–ZIF-90 Hybrid | CO | 90% | -0.86 V vs RHE, Aqueous media | rsc.org |

Heterogeneous Catalysis for Organic Transformations

The Lewis acidic cobalt sites and basic imidazolate linkers in cobalt-methylimidazolate frameworks enable their application in a variety of organic reactions.

Cobalt complexes, including those supported by imidazolate-related ligands, are highly effective catalysts for the ring-opening copolymerization of epoxides and CO₂ to produce polycarbonates. The catalytic cycle is generally understood to involve two main elementary steps: epoxide ring-opening and CO₂ insertion. mdpi.com

A widely accepted mechanism for catalysts based on Co(III) involves the coordination and activation of an epoxide molecule at the cobalt center. acs.orgnih.gov A nucleophile, often a carbonate or alkoxide group of the growing polymer chain, attacks the activated epoxide, causing the ring to open and extending the polymer chain. This is followed by the insertion of a CO₂ molecule into the newly formed cobalt-alkoxide bond, regenerating a carbonate chain-end ready for the next cycle. A critical feature of highly active systems is the stabilization of the active Co(III) oxidation state against reduction to the inactive Co(II) form. mdpi.comnih.gov This stabilization is often achieved through the formation of intermediate species, such as carboxylates, which can reversibly coordinate to the cobalt center. acs.orgnih.gov Kinetic studies often show a first-order dependence on both the catalyst and epoxide concentrations, suggesting that a single metal center is involved in the rate-determining step. nih.gov

Table 2: Activity of Cobalt-Based Catalysts in CO₂/Propylene Oxide (PO) Copolymerization

| Catalyst System | Turnover Frequency (TOF) (h⁻¹) | Temperature (°C) | CO₂ Pressure (MPa) | Reference |

|---|---|---|---|---|

| Single-site Co(III) complex with anchored TBD | ~833 (calculated from TOF of PO) | Ambient | 1.5 | acs.org |

| Binary catalyst: Co(III)-Salen + M-TBD | ~138 (calculated from TOF of PO) | Ambient | 1.5 | acs.org |

Investigation of Active Sites and Structure-Activity Relationships

Understanding the relationship between the structure of cobalt-methylimidazolate materials and their catalytic activity is crucial for designing improved catalysts. Research across various reactions has identified several key factors:

Cobalt Active Sites: The catalytic activity is fundamentally linked to the accessible cobalt centers. In many reactions, the transformation between Co(II) and Co(III) oxidation states is a key part of the catalytic cycle. nih.govacs.org For framework materials like ZIFs, surface-exposed cobalt sites are believed to play a dominant role, especially when the reactant molecules are too large to enter the micropores. rsc.org In some cases, the initial framework acts as a precatalyst, transforming under reaction conditions into the true active species, such as cobalt oxyhydroxide (Co(O)OH) phases during the oxygen evolution reaction (OER). acs.org

Role of the Imidazolate Linker: The organic linker is not merely a structural component but actively participates in catalysis. The basicity of the nitrogen atoms can influence acid-base catalyzed reactions. mdpi.com Furthermore, the electronic properties of the linker (e.g., 2-methylimidazole (B133640) vs. benzimidazole) can tune the redox potential of the cobalt center and affect its photocatalytic efficacy by modulating charge transfer processes. rsc.org

Pore Structure and Surface Area: The porous nature of these materials is critical, particularly for gas-phase reactions and separations. In catalysis, larger pore sizes can enhance activity by facilitating reactant and product diffusion. mdpi.comresearchgate.net For instance, in the cycloaddition of CO₂ to epoxides, ZIFs with larger pores exhibit higher product yields. mdpi.com A hierarchical pore structure, containing micropores, mesopores, and macropores, can be beneficial by providing high surface area while also improving mass transport. mdpi.com

Gas Adsorption and Separation Research

The uniform microporosity and high surface area of cobalt-methylimidazolate frameworks, particularly ZIF-67, make them excellent candidates for gas adsorption and separation applications. The specific interactions between gas molecules and the framework components (cobalt ions and imidazolate linkers) govern the selectivity.

ZIF-67 has demonstrated significant potential for the selective separation of CO₂ from other gases like H₂, N₂, and CH₄. nih.gov This selectivity is often attributed to the strong interaction between the quadrupole moment of CO₂ and the cobalt centers or the polar framework. nih.gov Researchers have fabricated hybrid metal ZIF membranes (e.g., incorporating both zinc and cobalt) to enhance separation performance. In one study, a hybrid ZIF-8-67 membrane showed excellent performance for H₂/CO₂ separation, primarily due to the strong affinity of the cobalt sites for CO₂, which lowered CO₂ permeance. nih.gov Modification of related ZIF-8 structures by partially replacing zinc with cobalt has also been shown to improve CO₂ capture capacities. mdpi.com The inherent porosity and chemical functionality of these materials allow for their integration into various formats, such as mixed-matrix membranes or coatings on polymer fibers, to create practical separation devices. mdpi.com

Table 3: Gas Separation Performance of a Hybrid Metal Co-Zn-ZIF Membrane

| Gas Pair | Separation Factor | CO₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹) | Reference |

|---|---|---|---|

| H₂/CO₂ | 9.2 | ~0.65 × 10⁻⁸ | nih.gov |

| H₂/N₂ | 2.9 | - | nih.gov |

Fundamental Mechanisms of Gas Adsorption

Sensing Applications and Mechanisms

The sensitivity of the electronic and structural properties of cobalt-methylimidazolate frameworks to their chemical environment makes them highly effective as chemical sensors. Their porous nature allows for the rapid diffusion of analytes to active sites within the structure.

The detection of gases like ammonia (B1221849) (NH3) by cobalt-methylimidazolate-based sensors occurs through highly specific interactions at the molecular level. Research has shown that the sensing mechanism is based on the chemical adsorption of NH3 molecules onto unsaturated single cobalt atoms within the framework. nih.govnih.govresearchgate.net This interaction is not a simple surface effect but involves a direct and reversible coordination event with the metal center. nih.govnih.gov This specific chemical interaction is responsible for the sensor's high selectivity towards ammonia over other volatile organic compounds (VOCs). nih.gov

The recognition of the analyte (e.g., NH3) by the cobalt center is a dynamic process that leads to measurable changes in the material's properties. nih.gov In-situ characterization and theoretical simulations have revealed that upon exposure to ammonia, the coordination environment of the active cobalt atoms undergoes a significant and reversible transformation. nih.govnih.govresearchgate.net

Specifically, the interaction of an NH3 molecule with an unsaturated, bidentate-coordinated cobalt atom causes the cobalt's coordination number to switch from 2 to 4. nih.govnih.govresearchgate.net This change in the local geometry around the metal center is accompanied by a transfer of valence state, with the cobalt ion changing from Co²⁺ to Co³⁺. nih.govnih.govresearchgate.net These molecular-level events directly alter the electronic structure of the material, causing a measurable change in properties like the band-gap width, which forms the basis of the sensor's response. nih.govnih.govresearchgate.net

| Property | Before NH3 Exposure | After NH3 Exposure |

|---|---|---|

| Co Coordination Number | 2 | 4 |

| Co Valence State | Co²⁺ | Co³⁺ |

| Band-Gap Width | 0.14 eV | 0.50 eV |

Gas Sensing Mechanisms at the Molecular Level (e.g., Ammonia Sensing)

Valence State Alterations and Band-Gap Modulation

The electronic properties of cobalt-methylimidazolate frameworks, particularly their valence states and band gaps, are critical to their function in catalysis and sensing. Research has demonstrated that the coordination environments of the cobalt sites can be intentionally tailored through oxidation state modulation. researchgate.net An innovative strategy involves treating Zeolitic Imidazolate Framework-67 (ZIF-67), a prominent cobalt-methylimidazolate framework, with strong oxidizing or reducing agents. This treatment effectively regulates the Co²⁺/Co³⁺ ratio within the framework. researchgate.net

This adjustment of the cobalt valence states is crucial as it promotes rapid electron transfer, a key process in photocatalysis. researchgate.net The modulation of the Co²⁺/Co³⁺ ratio leads to the generation of abundant photoinduced free radicals, which significantly enhances the material's efficiency in decomposing pollutants. researchgate.net Furthermore, computational studies have shown that the interaction between ZIF-67 and analytes like atrazine (B1667683) can lead to a reduced energy gap at the material's interface, indicating that band-gap modulation occurs during the sensing process. rsc.org The electronic structure of the cobalt centers can also be modulated by introducing non-3d metals into the framework, which tailors the energy of the rate-determining step in catalytic reactions. nih.gov

Electrochemical Sensing Principles for Chemical Analytes (e.g., Hydroquinone (B1673460), Atrazine)

Cobalt-methylimidazolate frameworks have emerged as effective materials for the fabrication of electrochemical sensors for detecting various chemical analytes. Their high surface area, porous structure, and inherent electroactivity contribute to their sensing performance. These frameworks are utilized as catalysts to modify electrodes, enhancing their sensitivity and selectivity for specific target molecules. rsc.orgrsc.org

For instance, ZIF-67 has been successfully employed as a catalyst in a modified carbon paste electrode for the precise and efficient detection of the herbicide atrazine. rsc.org Similarly, cobalt-iron based zeolitic imidazolate framework microfibers have been used for the selective detection of hydroquinone, an industrial organic compound. rsc.orgresearchgate.net These sensors demonstrate excellent performance, with low detection limits and wide linear response ranges, making them suitable for environmental monitoring and public health applications. rsc.orgresearchgate.net

Table 1: Performance of Cobalt-Methylimidazolate Based Electrochemical Sensors

| Analyte | Sensor Material | Linear Range | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| Atrazine | ZIF-67/Modified Carbon Paste Electrode | 4–44 μM | 3.7 μM | rsc.org |

| Hydroquinone | Cobalt-Iron ZIF Microfibers | 1 μM–1 mM | 230 nM | rsc.orgresearchgate.net |

Redox Behavior and Electron Transfer Pathways

The sensing mechanism of cobalt-methylimidazolate-based sensors is fundamentally linked to their redox behavior and the efficiency of electron transfer. The cobalt ions within the framework act as redox-active centers that can be reversibly oxidized and reduced. This electrochemical activity is central to the detection of analytes. For example, composites made from cobalt-iron zeolitic imidazolate frameworks exhibit excellent redox behavior towards hydroquinone. rsc.orgresearchgate.net